molecular formula C26H27ClN4O5 B11451225 N-(1,3-benzodioxol-5-ylmethyl)-N-{1-(4-chlorophenyl)-2-[(3-ethoxypropyl)amino]-2-oxoethyl}pyrazine-2-carboxamide

N-(1,3-benzodioxol-5-ylmethyl)-N-{1-(4-chlorophenyl)-2-[(3-ethoxypropyl)amino]-2-oxoethyl}pyrazine-2-carboxamide

Cat. No.: B11451225
M. Wt: 511.0 g/mol
InChI Key: SLWZMWHAYMCWHI-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-ylmethyl)-N-{1-(4-chlorophenyl)-2-[(3-ethoxypropyl)amino]-2-oxoethyl}pyrazine-2-carboxamide is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-N-{1-(4-chlorophenyl)-2-[(3-ethoxypropyl)amino]-2-oxoethyl}pyrazine-2-carboxamide typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:

    Formation of the Benzodioxole Moiety: This step involves the reaction of catechol with formaldehyde to form 1,3-benzodioxole.

    Synthesis of the Pyrazine Carboxamide Core: This involves the reaction of pyrazine-2-carboxylic acid with thionyl chloride to form pyrazine-2-carbonyl chloride, which is then reacted with an amine to form the carboxamide.

    Coupling Reactions: The benzodioxole moiety is coupled with the pyrazine carboxamide core using appropriate coupling agents and conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-ylmethyl)-N-{1-(4-chlorophenyl)-2-[(3-ethoxypropyl)amino]-2-oxoethyl}pyrazine-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

N-(1,3-benzodioxol-5-ylmethyl)-N-{1-(4-chlorophenyl)-2-[(3-ethoxypropyl)amino]-2-oxoethyl}pyrazine-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-N-{1-(4-chlorophenyl)-2-[(3-ethoxypropyl)amino]-2-oxoethyl}pyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-benzodioxol-5-ylmethyl)ethanamine hydrochloride
  • 4-(((1,3-benzodioxol-5-yl)methyl)amino)benzoic acid
  • Benzoic acid, 4-[(1,3-benzodioxol-5-ylmethyl)amino]-, ethyl ester

Uniqueness

N-(1,3-benzodioxol-5-ylmethyl)-N-{1-(4-chlorophenyl)-2-[(3-ethoxypropyl)amino]-2-oxoethyl}pyrazine-2-carboxamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C26H27ClN4O5

Molecular Weight

511.0 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-N-[1-(4-chlorophenyl)-2-(3-ethoxypropylamino)-2-oxoethyl]pyrazine-2-carboxamide

InChI

InChI=1S/C26H27ClN4O5/c1-2-34-13-3-10-30-25(32)24(19-5-7-20(27)8-6-19)31(26(33)21-15-28-11-12-29-21)16-18-4-9-22-23(14-18)36-17-35-22/h4-9,11-12,14-15,24H,2-3,10,13,16-17H2,1H3,(H,30,32)

InChI Key

SLWZMWHAYMCWHI-UHFFFAOYSA-N

Canonical SMILES

CCOCCCNC(=O)C(C1=CC=C(C=C1)Cl)N(CC2=CC3=C(C=C2)OCO3)C(=O)C4=NC=CN=C4

Origin of Product

United States

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